Welcome to the BenchChem Online Store!
molecular formula C13H14O5 B8549398 Ethyl 6-acetyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate CAS No. 75286-86-1

Ethyl 6-acetyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate

Cat. No. B8549398
M. Wt: 250.25 g/mol
InChI Key: LRTZNVZNTHQEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05420132

Procedure details

Add 2 g (8.5 mmol) of ethyl 6-ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate dissolved in 5 cm3 of anhydrous methylene chloride to a mixture at 0° C. of 0.042 g (0.42 mmol) of chromium trioxide and 5.35 g (59.3 mmol) of 70% tert-butyl hydroperoxide in 30 cm3 of methylene chloride. Stir for 2 hours at 0° C. and then for 72 hours at room temperature. The crude product obtained by concentrating to dryness is purified by chromatography on a silica column (eluant: methylene chloride). Ethyl 6-acetyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate is thereby obtained in a yield of 62%.
Name
ethyl 6-ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.042 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:17]=[CH:16][C:6]2[O:7][CH:8]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:9][O:10][C:5]=2[CH:4]=1)[CH3:2].C([O:22]O)(C)(C)C>C(Cl)Cl.[O-2].[O-2].[O-2].[Cr+6]>[C:1]([C:3]1[CH:17]=[CH:16][C:6]2[O:7][CH:8]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:9][O:10][C:5]=2[CH:4]=1)(=[O:22])[CH3:2] |f:3.4.5.6|

Inputs

Step One
Name
ethyl 6-ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate
Quantity
2 g
Type
reactant
Smiles
C(C)C1=CC2=C(OC(CO2)C(=O)OCC)C=C1
Step Two
Name
Quantity
5.35 g
Type
reactant
Smiles
C(C)(C)(C)OO
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.042 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir for 2 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 72 hours at room temperature
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating to dryness
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a silica column (eluant: methylene chloride)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)C1=CC2=C(OC(CO2)C(=O)OCC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.